4'-(Aminomethyl)-biphenyl-2-carboxamide HCl
Overview
Description
4’-(Aminomethyl)-biphenyl-2-carboxamide hydrochloride is a chemical compound with the molecular formula C14H15ClN2O It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Aminomethyl)-biphenyl-2-carboxamide hydrochloride typically involves a multi-step process. One common method starts with the nitration of biphenyl to introduce a nitro group, followed by reduction to form the corresponding amine. The amine is then reacted with a carboxylic acid derivative to form the carboxamide. The final step involves the formation of the hydrochloride salt by reacting the carboxamide with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4’-(Aminomethyl)-biphenyl-2-carboxamide hydrochloride may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4’-(Aminomethyl)-biphenyl-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The nitro group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield the corresponding amine.
Scientific Research Applications
4’-(Aminomethyl)-biphenyl-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Aminomethyl)-biphenyl-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzonitrile hydrochloride
- Methyl 4-(aminomethyl)benzoate hydrochloride
- 4-(Aminomethyl)benzoic acid
Uniqueness
4’-(Aminomethyl)-biphenyl-2-carboxamide hydrochloride is unique due to its biphenyl structure, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where its structural features are advantageous.
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]benzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17;/h1-8H,9,15H2,(H2,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOOHBSAJOXPHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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